1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid

Fragment-based drug discovery Lipophilicity optimization Physicochemical profiling

1-(Sec-Butylthio)-3-oxocyclobutane-1-carboxylic acid is a 1,1-disubstituted cyclobutane building block bearing a sec-butylthio moiety, a 3-oxo (ketone) group, and a carboxylic acid handle (MW 202.27, C₉H₁₄O₃S). It belongs to the 3-oxocyclobutane-1-carboxylic acid scaffold family, a class increasingly recognized in fragment-based drug discovery (FBDD) for providing non-planar, three-dimensional (3D) frameworks that address the 'escape from flatland' paradigm in medicinal chemistry.

Molecular Formula C9H14O3S
Molecular Weight 202.27 g/mol
Cat. No. B13632303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid
Molecular FormulaC9H14O3S
Molecular Weight202.27 g/mol
Structural Identifiers
SMILESCCC(C)SC1(CC(=O)C1)C(=O)O
InChIInChI=1S/C9H14O3S/c1-3-6(2)13-9(8(11)12)4-7(10)5-9/h6H,3-5H2,1-2H3,(H,11,12)
InChIKeyJYWXHERVGNQCIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Sec-Butylthio)-3-oxocyclobutane-1-carboxylic acid (CAS 1487247-81-3): A Chiral, sp3-Rich Cyclobutane Fragment Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery Procurement


1-(Sec-Butylthio)-3-oxocyclobutane-1-carboxylic acid is a 1,1-disubstituted cyclobutane building block bearing a sec-butylthio moiety, a 3-oxo (ketone) group, and a carboxylic acid handle (MW 202.27, C₉H₁₄O₃S) . It belongs to the 3-oxocyclobutane-1-carboxylic acid scaffold family, a class increasingly recognized in fragment-based drug discovery (FBDD) for providing non-planar, three-dimensional (3D) frameworks that address the 'escape from flatland' paradigm in medicinal chemistry [1]. The compound is available at 98% purity from multiple commercial suppliers, with a computed logP of ~1.75, an Fsp³ of 0.78, and one asymmetric center contributed by the sec-butyl group—features that collectively distinguish it from simpler alkylthio homologs .

Chiral Sec-butylthio introduces a single stereocenter for enantiomer-specific SAR
3D Scaffold Cyclobutane core with high Fsp³ supports fragment-based screening library design
Dual Handles 3‑oxo ketone and carboxylic acid enable orthogonal derivatization workflows

Why In-Class 3-Oxocyclobutane-1-carboxylic Acid Derivatives Cannot Be Arbitrarily Interchanged: Physicochemical and Stereochemical Rationale for Prioritizing the Sec-Butylthio Analog


Alkylthio substituents at the 1-position of 3-oxocyclobutane-1-carboxylic acid scaffolds critically modulate logP, fractional sp³ character (Fsp³), and stereochemical environment—parameters that directly influence fragment screening hit rates, membrane permeability, and downstream synthetic tractability . Swapping the sec-butylthio group for an ethylthio, tert-butylthio, or phenylthio congener alters computed logP by up to 0.82 log units (spanning 0.93 to 1.97 across the series), which can shift a compound across critical lipophilicity thresholds in fragment rule-of-three (RO3) and lead-likeness filters . Critically, the sec-butyl group introduces a chiral center (asymmetric atom count = 1) that is absent in both the ethylthio and tert-butylthio analogs, enabling stereochemical exploration and enantiomer-dependent biological interrogation not possible with the achiral congeners . Furthermore, the sulfide oxidation pathway to sulfoxide and sulfone—a well-precedented strategy for modulating solubility, hERG liability, and in vivo absorption in medicinal chemistry—is common to all thioethers in this series but is accessible with the additional stereochemical complexity conferred only by the sec-butylthio variant [1].

Target: sec-Butylthio
Ethylthio / tert-Butylthio Analogs
Chiral center 1 asymmetric atom supports enantiomer-resolved studies
Achiral; stereochemical exploration may not be possible
Intermediate logP Balanced lipophilicity for fragment RO3 compliance
logP may shift up to 0.82 units, altering permeability/solubility balance
Sulfide oxidation Pathway accessible with retained chirality
Sulfide present, but oxidation products lack stereochemical diversity

Product-Specific Quantitative Evidence Guide: 1-(Sec-Butylthio)-3-oxocyclobutane-1-carboxylic acid vs. Closest Alkylthio and Arylthio Congeners


Computed logP of 1.75 Occupies an Intermediate Lipophilicity Window Between Ethylthio (0.93) and Phenylthio (1.97) Analogs, Offering Balanced Fragment Physicochemical Properties

The computed logP of 1-(sec-butylthio)-3-oxocyclobutane-1-carboxylic acid is 1.749, placing it in an intermediate lipophilicity window within the 1-(alkyl/arylthio)-3-oxocyclobutane-1-carboxylic acid series . The ethylthio analog (CAS 1492835-35-4) has a computed logP of 0.926, while the phenylthio analog (CAS 1491473-08-5) reaches 1.965 . The tert-butylthio regioisomer (CAS 1490306-58-5) has a closely matched logP of 1.704 but lacks the chiral sec-butyl center . A logP near 1.7 falls within the expanded fragment rule-of-three (RO3) guidelines (logP ≤ 3) and balances the need for sufficient membrane permeability with avoidance of excessive lipophilicity-driven promiscuity and poor solubility [1].

logP Comparison
Cross-study comparable
1.75 vs 0.93–1.97 range
Intermediate lipophilicity supports fragment RO3 compliance
Computed values; experimental logP may differ
Fragment-based drug discovery Lipophilicity optimization Physicochemical profiling

Fsp³ of 0.78 Surpasses the Drug-Likeness Threshold (Fsp³ > 0.45) and Supports Utility in 3D Fragment Screening Libraries

The target compound exhibits a computed fraction of sp³-hybridized carbon atoms (Fsp³) of 0.778 (7 of 9 carbons are sp³), as reported in vendor computational data . This exceeds the widely recognized drug-likeness threshold of Fsp³ > 0.45 by Lovering et al. and positions the compound favorably among cyclobutane-derived fragments that are actively sought for 3D screening library construction [1]. The high Fsp³ derives from the saturated cyclobutane ring combined with the sp³-rich sec-butyl side chain. While Fsp³ values for the direct comparator compounds are not uniformly reported across vendor databases, the cyclobutane scaffold class as a whole has been identified as an underrepresented yet highly attractive source of 3D character for FBDD, with cyclobutane fragments demonstrating favorable principal moment of inertia (PMI) distributions and shape diversity relative to planar aromatic fragments [2].

Fsp³ Value
Class-level inference
0.78 (exceeds 0.45 drug-likeness threshold)
Supports 3D fragment library selection
Comparator-specific Fsp³ data not reported
3D fragments Fraction sp3 (Fsp3) Drug-likeness descriptors

Single Asymmetric Center (Atom Count = 1) Introduced by the Sec-Butylthio Substituent Enables Stereochemistry-Dependent Structure–Activity Relationship (SAR) Exploration Not Possible with Achiral Alkylthio Congeners

The sec-butylthio substituent on the target compound contains a chiral secondary carbon, yielding an asymmetric atom count of 1, as documented in vendor specifications . In contrast, the ethylthio analog (CAS 1492835-35-4, SMILES: O=C(C1(SCC)CC(C1)=O)O) and the tert-butylthio analog (CAS 1490306-58-5, SMILES: O=C(O)C1(SC(C)(C)C)CC(=O)C1) each carry an asymmetric atom count of 0, as they lack any stereogenic center . The configuration of thio-containing stereocenters in cyclobutane derivatives has been demonstrated to significantly influence bioactivity in enantioselective synthetic studies of 1,2-disubstituted thiocyclobutanes [1]. This stereochemical feature allows procurement teams to access a chiral building block directly, without the need for post-synthetic chiral resolution, and supports both racemic screening and enantiomer-resolved SAR campaigns.

Stereocenter Count
Head-to-head
1 vs 0 (ethylthio, tert-butylthio)
Enables enantiomer-specific SAR exploration
Chiral center unique among closest alkylthio congeners
Chiral building blocks Stereochemistry Enantioselective SAR

Commercial Availability at 98% Purity, Compared with 95% for the Closest Alkylthio Congeners, Reduces Pre-Reaction Purification Burden and Improves Reproducibility in Downstream Synthetic Chemistry

The target compound is commercially supplied at 98% purity by Fluorochem and Leyan, and 97% by AKSci . By comparison, the ethylthio analog is supplied at ≥95% purity (Chemscene), and the tert-butylthio analog at 95% purity (Leyan) . This 3-percentage-point purity advantage reduces the burden of pre-reaction purification (e.g., column chromatography, recrystallization) when the compound is used as a stoichiometric building block in amide coupling, esterification, or Grignard addition reactions. In fragment library construction, where dozens to hundreds of compounds are processed in parallel, a higher starting purity directly translates to fewer failed reactions and higher library success rates.

Purity Specification
Cross-study comparable
98% vs 95% (minimum)
May reduce pre-reaction purification burden
Vendor CoA review recommended; HPLC-based
Chemical procurement Building block purity Synthetic reproducibility

Thioether Oxidation Pathway to Sulfoxide and Sulfone Provides a Built-In Physicochemical Diversification Handle Not Accessible from the Oxygen- or Carbon-Only Parent Scaffold 3-Oxocyclobutane-1-carboxylic Acid

The sec-butylthio group in the target compound is a sulfide (λ²-sulfur) that can be selectively oxidized to the corresponding sulfoxide (λ⁴-sulfur) or sulfone (λ⁶-sulfur), enabling systematic modulation of logP, polar surface area, and hydrogen-bond acceptor capacity without altering the cyclobutane core or the carboxylic acid handle . The parent scaffold 3-oxocyclobutane-1-carboxylic acid (CAS 23761-23-1, MW 114.10, C₅H₆O₃) lacks this sulfur-based diversification vector entirely . In medicinal chemistry, the sulfide-to-sulfoxide/sulfone oxidation strategy has been exploited to improve solubility, reduce hERG affinity, overcome drug resistance, and enable in situ oxidation prodrug approaches [1]. While this oxidation pathway is shared with the ethylthio and tert-butylthio congeners, only the sec-butylthio variant combines it with chirality (see Evidence Item 3), offering a unique intersection of oxidation-state and stereochemical diversification in a single building block.

Oxidation Diversification
Class-level inference
Sulfide → sulfoxide → sulfone accessible
Supports physicochemical modulation without core resynthesis
General sulfide reactivity; product-specific data to verify
Sulfide oxidation Physicochemical diversification Sulfoxide/sulfone chemistry

Best Research and Industrial Application Scenarios for 1-(Sec-Butylthio)-3-oxocyclobutane-1-carboxylic acid (CAS 1487247-81-3)


Construction of Chirally Enriched, sp³-Rich Fragment Screening Libraries for Fragment-Based Drug Discovery (FBDD)

With an Fsp³ of 0.78 and a single asymmetric center, this compound is ideally suited as a core scaffold or derivatization substrate for building 3D fragment libraries. The cyclobutane moiety has been validated as an underrepresented yet highly attractive 3D scaffold in FBDD, with cyclobutane-based fragment libraries demonstrating favorable shape diversity and physicochemical properties relative to planar aromatic collections . The chiral sec-butylthio substituent enables the inclusion of enantiomerically resolved fragments, enhancing the stereochemical diversity of screening decks and increasing the probability of identifying stereospecific hits against challenging targets [1].

Lead Optimization Programs Requiring Systematic logP Tuning via Sulfide → Sulfoxide → Sulfone Oxidation Series

The sulfide group at the 1-position provides a direct chemical handle for stepwise oxidation to sulfoxide and sulfone derivatives, each with distinct logP, polar surface area, and hydrogen-bond acceptor profiles . This allows medicinal chemistry teams to procure a single building block and generate three physicochemically distinct analogs without altering the cyclobutane core or the carboxylic acid growth vector—a strategy documented in the medicinal chemistry literature for modulating solubility, reducing off-target liability, and improving pharmacokinetic properties [1].

Synthesis of Conformationally Restricted β-Amino Acid and γ-Amino Acid Analogs via Carboxylic Acid Derivatization and Ketone Reductive Amination

The 3-oxo group serves as a ketone handle for reductive amination, while the carboxylic acid enables amide coupling, esterification, or Curtius rearrangement, providing two orthogonal diversification points on a rigid cyclobutane scaffold . Starting from 3-oxocyclobutane carboxylic acid, amide formation and ketone derivatizations (reduction, reductive amination, Wittig reaction) have been demonstrated in the stereocontrolled synthesis of cyclobutane-based fragment libraries [1]. The sec-butylthio substituent adds lipophilic bulk and a chiral center that is retained through these transformations, offering stereochemically defined products not accessible from the achiral parent scaffold.

Procurement of a Higher-Purity (98%) Building Block for Multi-Step Parallel Synthesis Where Side-Product Accumulation Is a Critical Bottleneck

In parallel medicinal chemistry workflows where dozens of analogs are synthesized from a common building block, the 98% purity specification (vs. 95% for the tert-butylthio and ethylthio congeners) reduces the cumulative yield loss and purification burden across multi-step sequences [1]. This is particularly relevant when the carboxylic acid is activated for amide bond formation: impurities containing nucleophilic functional groups can quench activated ester intermediates, leading to reduced yields and complex product mixtures that complicate automated high-throughput purification [2].

Application
Selection Property
Validation Focus
Chiral fragment library construction
Stereochemical diversity context
Fragment physicochemical profiling and enantiomer inclusion
logP tuning via sulfide oxidation series
Sulfide oxidation pathway accessibility
Sulfoxide/sulfone logP modulation and off-target liability review
Conformationally restricted amino acid analog synthesis
Dual derivatization handles (ketone and acid)
Stereochemical retention through reductive amination and amide coupling
High-purity building block procurement for parallel synthesis
Higher reported purity specification
Pre-reaction purification burden and yield reproducibility review
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